molecular formula C12H16O2 B14746319 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one CAS No. 5216-84-2

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one

Cat. No.: B14746319
CAS No.: 5216-84-2
M. Wt: 192.25 g/mol
InChI Key: ALMOMJDOWMBEBN-UHFFFAOYSA-N
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Description

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes both a cyclohexenone and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate reagent to introduce the cyclohexenone moiety. This can be done using a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and other metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

5216-84-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3-oxocyclohexyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2

InChI Key

ALMOMJDOWMBEBN-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)C2CCCC(=O)C2

Origin of Product

United States

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